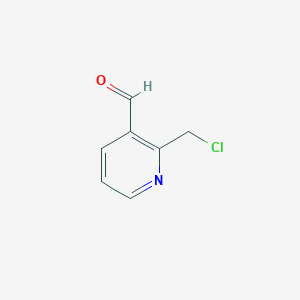
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylimidazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- (6-(2-Methyl-1H-imidazol-1-yl)benzene-1,3-diyl)boronic acid
Uniqueness
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the imidazole group on the pyridine ring can affect the electronic and steric properties of the compound, making it distinct from other similar boronic acid derivatives.
Propiedades
Fórmula molecular |
C9H10BN3O2 |
|---|---|
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
[6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6,14-15H,1H3 |
Clave InChI |
ARFDJNFVPMRQJF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)N2C=CN=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


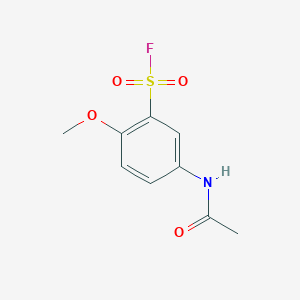

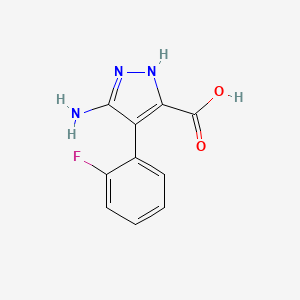
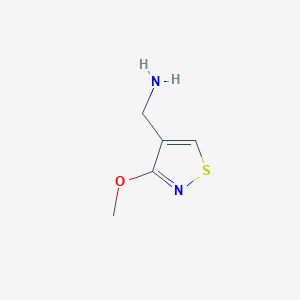
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

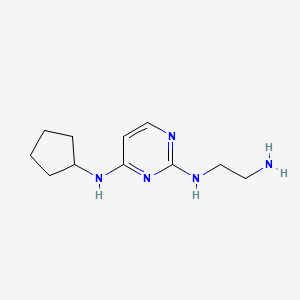

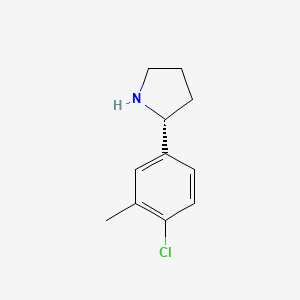
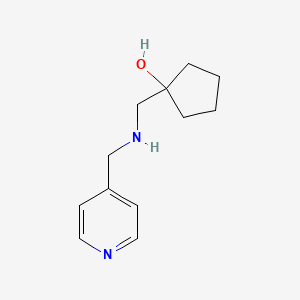

![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
